Dodecyl nonan-1-oate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

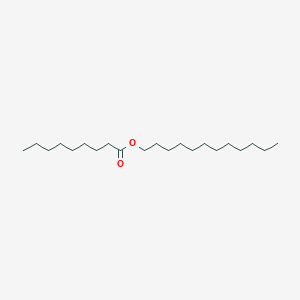

Dodecyl nonan-1-oate is a useful research compound. Its molecular formula is C21H42O2 and its molecular weight is 326.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying dodecyl nonan-1-oate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of nonanoic acid with dodecanol using acid catalysts (e.g., sulfuric acid) under reflux. Post-synthesis purification may include fractional distillation or column chromatography to isolate high-purity fractions. Structural validation can be achieved via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), leveraging reference data from analogous esters like dodecyl hexanoate .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Confirm ester linkage and alkyl chain integrity via 1H and 13C NMR.

- Mass Spectrometry : Use electron ionization (EI-MS) or electrospray ionization (ESI-MS) to verify molecular weight and fragmentation patterns, referencing NIST spectral libraries .

- Chromatography : Employ gas chromatography (GC) with flame ionization detection (FID) or high-performance liquid chromatography (HPLC) to assess purity.

Q. What safety protocols are essential for handling this compound in laboratory environments?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use respiratory protection if aerosolization occurs .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation exposure.

- Emergency Measures : Install safety showers and eyewash stations. Follow spill containment protocols using inert absorbents .

Advanced Research Questions

Q. How can critical micelle concentration (CMC) and aggregation behavior of this compound be determined experimentally?

- Methodological Answer :

- Conductivity Measurements : Prepare aqueous solutions across a concentration gradient. Measure conductivity and identify the CMC as the inflection point where micelle formation begins .

- Theoretical Modeling : Apply the Debye-Hückel-Onsager theory to interpret conductivity data and estimate counterion binding (β) and aggregation numbers. Validate with isothermal titration calorimetry (ITC) or dynamic light scattering (DLS).

Q. How should researchers resolve discrepancies between analytical results from techniques like DESI-MS and LESA-MS when detecting this compound contaminants?

- Methodological Answer :

- Cross-Validation : Perform spike-recovery experiments using standardized samples to assess method accuracy.

- Statistical Analysis : Use ANOVA or t-tests to evaluate significance of ion intensity variations. Prioritize techniques with higher reproducibility (e.g., LESA-MS for surface contaminants) based on context-specific validation .

Q. What methodological considerations are critical for analyzing degradation products of this compound in environmental samples?

- Methodological Answer :

- Sample Preparation : Extract degradation products using solid-phase extraction (SPE) or liquid-liquid extraction.

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) to identify and quantify metabolites.

- Validation : Include internal standards (e.g., deuterated analogs) to correct for matrix effects. Reference proteomics workflows for method robustness .

Propriétés

Numéro CAS |

17671-26-0 |

|---|---|

Formule moléculaire |

C21H42O2 |

Poids moléculaire |

326.6 g/mol |

Nom IUPAC |

dodecyl nonanoate |

InChI |

InChI=1S/C21H42O2/c1-3-5-7-9-11-12-13-14-16-18-20-23-21(22)19-17-15-10-8-6-4-2/h3-20H2,1-2H3 |

Clé InChI |

PAKQQTBKJHSYEY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOC(=O)CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCOC(=O)CCCCCCCC |

Key on ui other cas no. |

17671-26-0 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.